Tert-butyl (4-acetyl-6-methoxypyridin-2-YL)methylcarbamate
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Overview
Description
Tert-butyl (4-acetyl-6-methoxypyridin-2-YL)methylcarbamate is a synthetic organic compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, an acetyl group, and a methoxy-substituted pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (4-acetyl-6-methoxypyridin-2-YL)methylcarbamate typically involves the reaction of 4-acetyl-6-methoxypyridine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbamate group. The general reaction scheme is as follows:
- Dissolve 4-acetyl-6-methoxypyridine in anhydrous dichloromethane.
- Add triethylamine to the solution to act as a base.
- Slowly add tert-butyl chloroformate to the reaction mixture while maintaining a low temperature (0-5°C).
- Stir the reaction mixture at room temperature for several hours.
- Quench the reaction with water and extract the product with an organic solvent.
- Purify the product by column chromatography or recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, solvent, and reaction time, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl (4-acetyl-6-methoxypyridin-2-YL)methylcarbamate can undergo various chemical reactions, including:
Oxidation: The acetyl group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The carbonyl group in the acetyl moiety can be reduced to an alcohol.
Substitution: The methoxy group on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a catalyst or under basic conditions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
Tert-butyl (4-acetyl-6-methoxypyridin-2-YL)methylcarbamate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure and pharmacological properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-butyl (4-acetyl-6-methoxypyridin-2-YL)methylcarbamate involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors involved in key biological processes. For example, it could inhibit acetylcholinesterase, leading to increased levels of acetylcholine in the nervous system. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl (4-hydroxy-5-methoxypyridin-3-yl)methylcarbamate
- Tert-butyl (4-methylpyridin-2-yl)carbamate
- Tert-butyl (3-cyano-4,6-dimethylpyridin-2-yl)carbonate
Uniqueness
Tert-butyl (4-acetyl-6-methoxypyridin-2-YL)methylcarbamate is unique due to the presence of the acetyl group, which imparts distinct chemical and biological properties. The combination of the tert-butyl group and the methoxy-substituted pyridine ring further enhances its stability and reactivity, making it a valuable compound for various research applications.
Properties
CAS No. |
1393555-25-3 |
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Molecular Formula |
C14H20N2O4 |
Molecular Weight |
280.32 g/mol |
IUPAC Name |
tert-butyl N-[(4-acetyl-6-methoxypyridin-2-yl)methyl]carbamate |
InChI |
InChI=1S/C14H20N2O4/c1-9(17)10-6-11(16-12(7-10)19-5)8-15-13(18)20-14(2,3)4/h6-7H,8H2,1-5H3,(H,15,18) |
InChI Key |
YTHXPDFQBBHCNJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC(=NC(=C1)OC)CNC(=O)OC(C)(C)C |
Origin of Product |
United States |
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